6-(Methylsulfinyl)nicotinaldehyde
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Overview
Description
6-(Methylsulfinyl)nicotinaldehyde is an organic compound with the molecular formula C7H7NO3S It is a derivative of nicotinaldehyde, where a methylsulfinyl group is attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfinyl)nicotinaldehyde typically involves the introduction of a methylsulfinyl group to the nicotinaldehyde structure. One common method is the oxidation of 6-(methylthio)nicotinaldehyde using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the selective formation of the sulfoxide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfinyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methylsulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 6-(Methylsulfonyl)nicotinaldehyde.
Reduction: 6-(Methylsulfinyl)nicotinalcohol.
Substitution: Various substituted nicotinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Methylsulfinyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Methylsulfinyl)nicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can modulate oxidative stress by influencing the activity of enzymes involved in redox reactions. It may also affect signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Methylsulfonyl)nicotinaldehyde: An oxidized form of 6-(Methylsulfinyl)nicotinaldehyde with a sulfone group.
6-(Methylthio)nicotinaldehyde: A precursor in the synthesis of this compound.
Nicotinaldehyde: The parent compound without the methylsulfinyl group.
Uniqueness
This compound is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical properties and reactivity. This functional group enhances the compound’s ability to participate in redox reactions and interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C7H7NO2S |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
6-methylsulfinylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H7NO2S/c1-11(10)7-3-2-6(5-9)4-8-7/h2-5H,1H3 |
InChI Key |
GDNRMHPEQAOTCQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=NC=C(C=C1)C=O |
Origin of Product |
United States |
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